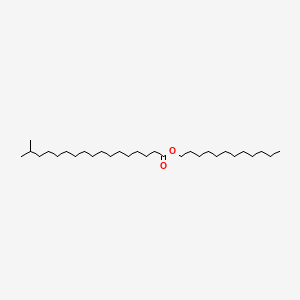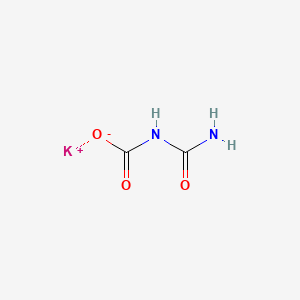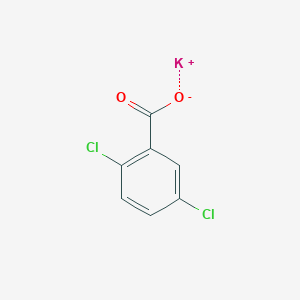
Potassium 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,5-dichlorobenzoate is a chemical compound derived from 2,5-dichlorobenzoic acid. It is a potassium salt with the molecular formula C7H3Cl2KO2. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2,5-dichlorobenzoate can be synthesized through the reaction of 2,5-dichlorobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,5-dichlorobenzoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial methods often focus on optimizing yield and efficiency while ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of alcohols or other reduced compounds.
Applications De Recherche Scientifique
Potassium 2,5-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 2,4-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions.
Potassium 3,5-dichlorobenzoate: Another isomer with chlorine atoms at the 3 and 5 positions.
Potassium 2,6-dichlorobenzoate: Chlorine atoms at the 2 and 6 positions.
Uniqueness
Potassium 2,5-dichlorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interactions with other molecules and its overall properties.
Propriétés
Numéro CAS |
184637-62-5 |
|---|---|
Formule moléculaire |
C7H3Cl2KO2 |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
potassium;2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
ZFTJHOCQKUMVNQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


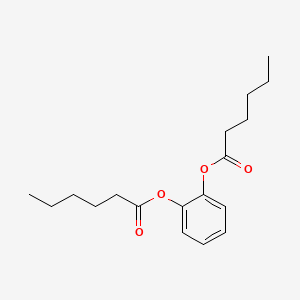
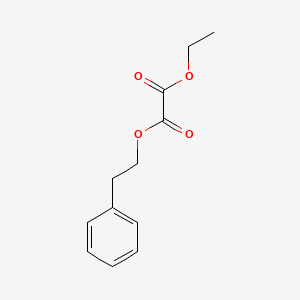
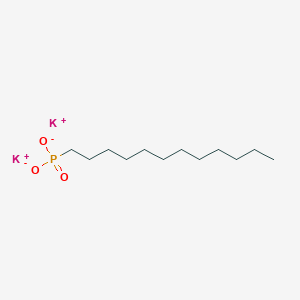

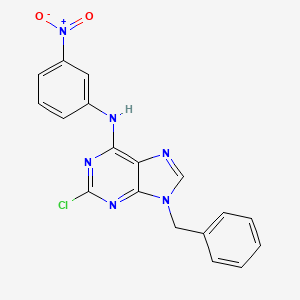
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)





